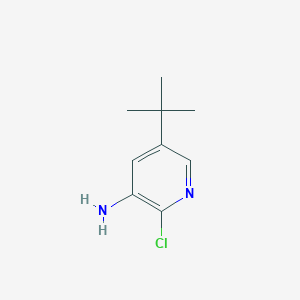
5-Tert-butyl-2-chloropyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrolyl and pyridyl derivatives often involves multi-step sequences, starting from basic heterocyclic scaffolds. For example, N-(pyrrol-2-yl)amines and their reduced forms can be synthesized through solvent-free condensation and reduction starting from aminopyrroles, highlighting efficient access to nitrogen-containing heterocycles (Macías et al., 2018). Such methodologies could be adapted for the synthesis of 5-Tert-butyl-2-chloropyridin-3-amine, suggesting a potential route through analogous condensation and reduction steps.
Molecular Structure Analysis
The molecular structure of closely related compounds, as determined through X-ray crystallography, often reveals intricate details about bond lengths, angles, and overall molecular geometry. For instance, the study of reduced pyrrolyl derivatives showed changes in crystal symmetry and molecular conformation upon reduction, which were stabilized by hydrogen bonds and C-H...Cl interactions (Macías et al., 2018). Such analyses are crucial for understanding the structural basis of the chemical behavior of 5-Tert-butyl-2-chloropyridin-3-amine.
Chemical Reactions and Properties
The reactivity of 5-Tert-butyl-2-chloropyridin-3-amine can be inferred from similar compounds, which participate in various chemical reactions. For example, the reaction of (arylimino)cyanomethyl alkylamino disulfides with cyclic amines to form novel disulfides indicates the potential for 5-Tert-butyl-2-chloropyridin-3-amine to engage in nucleophilic substitution reactions and form stable products under certain conditions (Lee & Kim, 1993).
Physical Properties Analysis
The physical properties of compounds similar to 5-Tert-butyl-2-chloropyridin-3-amine, such as solubility, melting point, and crystal structure, are often determined using a combination of spectroscopic and crystallographic methods. The characterization of Schiff base compounds and their crystal structures provides insights into the physical properties that can be expected for 5-Tert-butyl-2-chloropyridin-3-amine (Çolak et al., 2021).
Chemical Properties Analysis
The chemical properties of 5-Tert-butyl-2-chloropyridin-3-amine, such as reactivity, stability, and functional group transformations, can be deduced from studies on similar compounds. For instance, the synthesis and reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with primary and secondary alkylamines provide valuable information on the chemical behavior and potential reactivity of chlorinated pyridinamines (Lee & Kim, 1993).
Applications De Recherche Scientifique
Synthesis of Complex Compounds
5-Tert-butyl-2-chloropyridin-3-amine is involved in various synthesis processes. For instance, it's used in the one-pot tandem palladium-catalyzed amination and intramolecular amidation processes. This method allows the preparation of complex compounds like 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones from commercially available materials, with yields ranging from 49% to 90% (Scott, 2006).
Preparation of Amino Acids and Peptides
5-Tert-butyl-2-chloropyridin-3-amine plays a role in the synthesis of N-tert-butyl disubstituted pyrrolidines. This process involves a nitrile anion cyclization strategy, leading to the synthesis of complex amino acids and peptides, such as (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, with a total yield of 71% (Chung et al., 2005).
Development of Protective Groups in Organic Synthesis
The compound is also significant in developing protective groups in organic synthesis. For example, tert-butyl groups play a crucial role in pyrazole protection, enhancing the safety and efficiency of the synthesis processes. These groups facilitate single-step preparations and improve waste disposal and amination processes (Pollock & Cole, 2014).
Catalysis and Chemical Reactions
5-Tert-butyl-2-chloropyridin-3-amine is used in selective amination of polyhalopyridines, catalyzed by a palladium-Xantphos complex. This results in high-yield products like 5-amino-2-chloropyridine, demonstrating excellent chemoselectivity (Ji, Li & Bunnelle, 2003).
Synthesis of Luminescent Compounds
The compound is involved in synthesizing luminescent materials. For example, LnIIIL complexes, where Ln represents various lanthanide metal ions, are synthesized using 5-Tert-butyl-2-chloropyridin-3-amine derivatives. These complexes exhibit significant photoluminescent properties, useful in various applications (Wong et al., 2004).
Propriétés
IUPAC Name |
5-tert-butyl-2-chloropyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)6-4-7(11)8(10)12-5-6/h4-5H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMZSYDSEGNHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(N=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-2-chloropyridin-3-amine | |
CAS RN |
1211535-38-4 |
Source


|
| Record name | 5-tert-butyl-2-chloropyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Cyclopropylmethyl-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2490781.png)
![[6-(Difluoromethyl)pyridin-3-YL]methanamine](/img/structure/B2490784.png)



![N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2490791.png)
![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2490792.png)
![N-(2-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2490793.png)


![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2490797.png)
![5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline](/img/structure/B2490800.png)
